2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a benzyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further linked to a 3-methyl-1H-pyrazol-5-yl substituent. The thienopyrimidine scaffold is known for its bioisosteric similarity to purines, enabling interactions with ATP-binding pockets in enzymes .
Characterization methods such as $ ^1H $ NMR, IR spectroscopy, and mass spectrometry (as seen in analogous syntheses ) would confirm its structure.
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-12-9-15(23-22-12)21-16(25)11-28-19-20-14-7-8-27-17(14)18(26)24(19)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQURXBDYOVWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
However, benzo[b][1,4]oxazin-3(4H)-one derivatives (as in ) exhibit distinct hydrogen-bonding patterns due to their oxygen-rich scaffold . Pyrazole-based compounds (e.g., ) prioritize sulfonamide or acetamide linkers for solubility and target engagement.
Substituent Effects :
- The 3-benzyl group in the target compound enhances lipophilicity and may influence blood-brain barrier penetration, contrasting with the 5-fluoro-3-(3-fluorophenyl)chromen-4-one moiety in Example 53, which introduces rigidity and fluorophilic interactions .
- The sulfanyl-acetamide linker provides conformational flexibility, analogous to oxadiazole linkers in compounds but with differing electronic profiles .
Pharmacological and Physicochemical Properties
Table 3: Comparative Bioactivity and Solubility
Key Findings :
- The target compound’s pyrazole-acetamide moiety may improve aqueous solubility compared to Example 53’s fluorophenyl-chromenone group .
- Lack of explicit IC$_{50}$ data for the target compound underscores the need for further enzymatic assays.
Hydrogen-Bonding and Crystal Packing
The sulfanyl-acetamide linker in the target compound can participate in hydrogen-bonding networks similar to oxadiazole derivatives in . However, the 3-benzyl group may introduce steric hindrance, reducing crystal lattice stability compared to smaller substituents like methyl in . Graph set analysis (as in ) could predict dimeric or chain motifs in its solid-state structure.
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